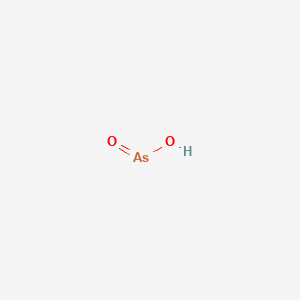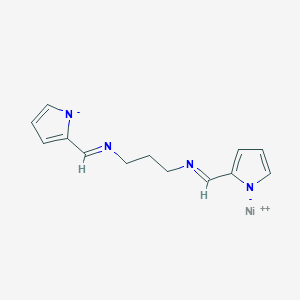
Zinc, isotope of mass 65
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc is a chemical element with the symbol Zn and atomic number 30. It is a bluish-white metal that is essential for the growth and development of all living organisms. Zinc is found in many foods, including oysters, red meat, poultry, beans, nuts, and whole grains. It is also used in a variety of industrial applications, including galvanizing steel, manufacturing batteries, and producing alloys.
One of the isotopes of zinc is mass 65, which has a half-life of 244 days. In
Applications De Recherche Scientifique
1. Nutrition and Metabolism Studies
Zn-65 has been utilized in the study of trace element nutrition in humans, particularly where the use of radioactive tracers is not suitable, such as in subjects under 18 and pregnant women. Researchers have investigated zinc metabolism by administering Zn enriched in the minor isotope 70Zn, which is naturally less abundant, and later detecting the enhanced 70Zn in biological samples like blood cells, plasma, urine, and feces (Gökmen et al., 1989).
2. Environmental Impact and Ecosystem Studies
Studies have explored the movement of Zn-65 in estuarine environments, particularly its concentration by seafood organisms and the resulting implications for human consumption. This research is crucial for understanding the environmental impact of Zn-65 and its potential health hazards (Tw, 1967).
3. Biological and Medical Research
Zn-65 has been used in various biological investigations, including studies on zinc metabolism in alcoholic cirrhosis and the effects of zinc on tissue absorption and muscle catabolism. These studies provide insights into the role of zinc in human health and disease (Banks et al., 1955; Mills et al., 1983; Fell et al., 1973).
4. Analytical Chemistry and Radiochemistry
Research has been conducted on the analytical methods for detecting Zn-65, including neutron activation analysis and scintillation counting. These techniques are vital for accurate measurement and tracking of Zn-65 in various samples, which is essential for both environmental monitoring and biological research (Guiraud et al., 1992; Sandhya & Subramanian, 1998).
5. Radiation Studies
Zn-65 has been utilized in studies related to radiation, such as its retention in bones and histological analysis of radiation injury. These studies contribute to our understanding of the biological effects of radiation and the behavior of radioactive materials in living organisms (Taylor, 1961; Asano & Egashira, 1958).
Propriétés
Numéro CAS |
13982-39-3 |
|---|---|
Nom du produit |
Zinc, isotope of mass 65 |
Formule moléculaire |
Zn |
Poids moléculaire |
64.929241 g/mol |
Nom IUPAC |
zinc-65 |
InChI |
InChI=1S/Zn/i1+0 |
Clé InChI |
HCHKCACWOHOZIP-IGMARMGPSA-N |
SMILES isomérique |
[65Zn] |
SMILES |
[Zn] |
SMILES canonique |
[Zn] |
Autres numéros CAS |
13982-39-3 |
Synonymes |
65Zn radioisotope Zinc-65 Zn-65 radioisotope |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



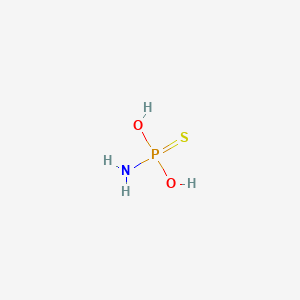
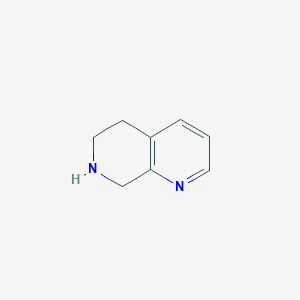


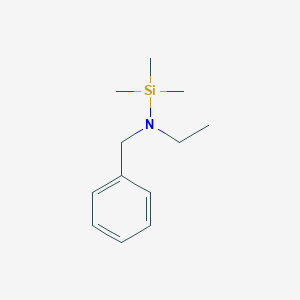

![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)


